molecular formula C18H14FN3O2 B14734087 N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide CAS No. 5641-52-1

N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide

Katalognummer: B14734087
CAS-Nummer: 5641-52-1
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: FJMGZXAIFXCYGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group, a fluorophenoxy group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-5-(4-fluorophenoxy)aniline with pyridine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide
  • 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

Comparison: N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced specificity and potency in certain applications, such as enzyme inhibition or receptor binding .

Eigenschaften

CAS-Nummer

5641-52-1

Molekularformel

C18H14FN3O2

Molekulargewicht

323.3 g/mol

IUPAC-Name

N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H14FN3O2/c19-13-1-3-16(4-2-13)24-17-10-14(20)9-15(11-17)22-18(23)12-5-7-21-8-6-12/h1-11H,20H2,(H,22,23)

InChI-Schlüssel

FJMGZXAIFXCYGM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)NC(=O)C3=CC=NC=C3)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.